Pomalidomide-CO-PEG3-C2-Cl
Description
Pomalidomide-CO-PEG3-C2-Cl is a cereblon (CRBN)-targeting ligand-linker conjugate designed for PROTAC (PROteolysis-Targeting Chimera) development. It consists of three key components:
- Pomalidomide: A potent immunomodulatory drug (IMiD) that binds CRBN, enabling targeted protein degradation .
- PEG3 (triethylene glycol): A hydrophilic spacer that enhances solubility and modulates pharmacokinetics.
- C2-Cl: A terminal chloride group facilitating conjugation to target-binding warheads via nucleophilic substitution or crosslinking reactions.
This compound is optimized for stability, solubility, and efficient PROTAC assembly. Below, we compare it structurally and functionally with analogous derivatives.
Properties
Molecular Formula |
C22H26ClN3O8 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13H2,(H,24,28)(H,25,27,29) |
InChI Key |
QOYMEDUIBYEIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG3-C2-Cl typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-PEG3-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine group can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity.
Common Reagents and Conditions
Chlorinating Agents:
Oxidizing and Reducing Agents: Used to facilitate oxidation and reduction reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in medicinal chemistry and drug development .
Scientific Research Applications
Pomalidomide-CO-PEG3-C2-Cl has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-CO-PEG3-C2-Cl exerts its effects through the following mechanisms:
Binding to Cereblon: The pomalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Protein Degradation: The binding of the compound to cereblon leads to the ubiquitination and subsequent degradation of target proteins.
Pathways Involved: The degradation of target proteins affects various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Variations
Key structural differences among pomalidomide-based conjugates include PEG chain length , terminal functional groups , and molecular weight (Table 1).
Table 1: Structural Comparison of Pomalidomide Derivatives
*Estimated based on PEG3-C2-Cl analogs.
Key Observations :
- PEG Length : PEG3 balances hydrophilicity and steric bulk, offering improved solubility over shorter PEG2 derivatives (e.g., PEG2-azide) while maintaining better cell permeability than longer PEG4/6 chains .
- Terminal Groups : Chloride (Cl) enables conjugation to nucleophiles (e.g., thiols, amines), whereas azide (N3) supports click chemistry, and COOH facilitates carbodiimide coupling .
Functional and Biochemical Properties
Table 2: Functional Comparison
*Inferred from PEG3 analogs; Cl reduces solubility compared to NH2/COOH.
Key Insights :
- Reactivity : The chloride group in this compound offers versatile conjugation under mild conditions, contrasting with amine (NH2) or azide (N3) groups that require specific catalysts (e.g., CuAAC for azides) .
- PROTAC Efficiency : PEG3-C2-Cl’s intermediate chain length optimizes ternary complex formation, critical for degradation efficiency. Longer PEG4 chains may reduce cell permeability despite high solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
